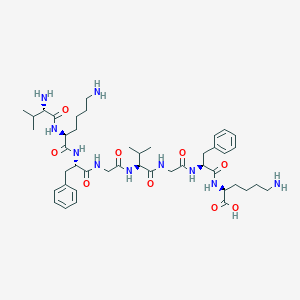

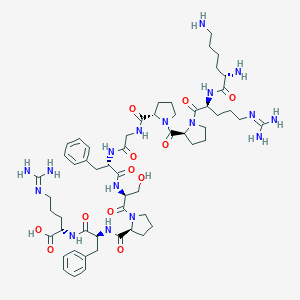

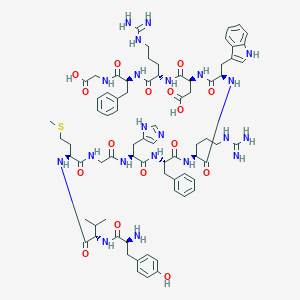

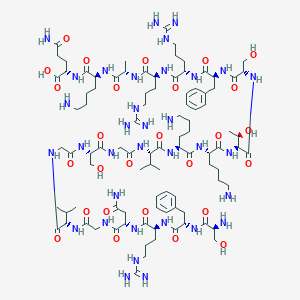

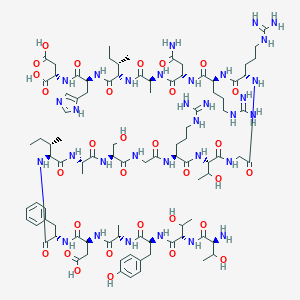

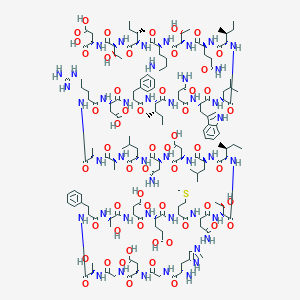

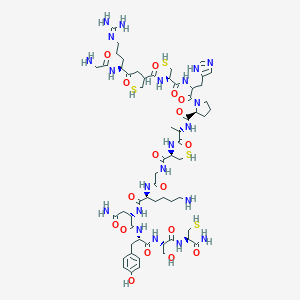

H-Leu-Glu-Ser-Ile-Phe-Arg-Ser-Leu-Leu-Phe-Arg-Val-Met-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

MMK-1 es un péptido sintético que actúa como un agonista potente y selectivo para los receptores formil péptido receptor similar a 1 (FPRL1) y formil péptido receptor 2 (FPR2). Se deriva de una biblioteca de péptidos aleatorios y es conocido por su capacidad de inducir la movilización de calcio específicamente en células transfectadas con el gen FPRL1 . MMK-1 es reconocido por sus propiedades quimiotácticas, lo que lo convierte en una herramienta valiosa en la investigación inmunológica .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

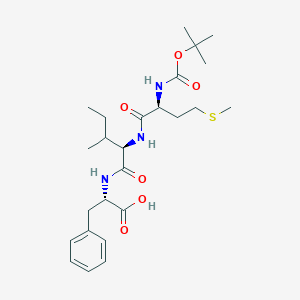

MMK-1 se sintetiza mediante la síntesis de péptidos en fase sólida (SPPS), un método comúnmente utilizado para la producción de péptidos. La síntesis implica la adición secuencial de aminoácidos a una cadena peptídica creciente anclada a una resina sólida. El proceso incluye los siguientes pasos:

Carga de Resina: El primer aminoácido se une a la resina.

Desprotección: Se elimina el grupo protector del aminoácido para permitir que el siguiente aminoácido se acople.

Acoplamiento: El siguiente aminoácido se activa y se acopla a la cadena peptídica creciente.

Repetición: Los pasos 2 y 3 se repiten hasta que se obtiene la secuencia peptídica deseada.

Escisión: El péptido completado se escinde de la resina y se purifica.

Métodos de Producción Industrial

La producción industrial de MMK-1 sigue principios similares a la síntesis de laboratorio, pero a mayor escala. A menudo se utilizan sintetizadores de péptidos automatizados para aumentar la eficiencia y el rendimiento. El proceso implica rigurosas medidas de control de calidad para garantizar la pureza y la consistencia del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

MMK-1 principalmente experimenta interacciones con sus receptores diana, FPRL1 y FPR2. Estas interacciones se caracterizan por:

Unión: MMK-1 se une a los receptores FPRL1 y FPR2, iniciando una cascada de eventos de señalización intracelular.

Movilización de Calcio: La unión de MMK-1 a sus receptores induce la movilización de iones calcio dentro de la célula.

Reactivos y Condiciones Comunes

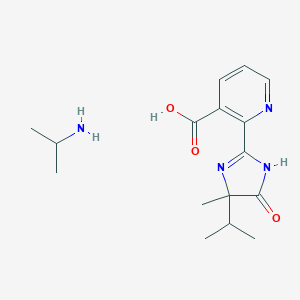

La síntesis de MMK-1 implica el uso de reactivos estándar de síntesis de péptidos como:

Aminoácidos Protegidos: Aminoácidos con grupos protectores para evitar reacciones secundarias no deseadas.

Agentes Activos: Químicos como la N,N'-diisopropilcarbodiimida (DIC) y la hidroxi-benzotriazol (HOBt) para facilitar la formación de enlaces peptídicos.

Reactivos de Escisión: El ácido trifluoroacético (TFA) se utiliza comúnmente para escindir el péptido de la resina.

Principales Productos Formados

El producto principal de la síntesis es el propio péptido MMK-1. Durante su interacción con los receptores diana, MMK-1 no experimenta una transformación química significativa, sino que induce respuestas biológicas .

Aplicaciones Científicas De Investigación

MMK-1 tiene una amplia gama de aplicaciones en la investigación científica, particularmente en los campos de la inmunología y la biología celular. Algunas de sus principales aplicaciones incluyen:

Estudios de Quimiotaxis: MMK-1 se utiliza para estudiar el comportamiento quimiotáctico de los leucocitos, incluidos los monocitos y los neutrófilos.

Señalización del Receptor: Sirve como una herramienta para investigar las vías de señalización activadas por los receptores FPRL1 y FPR2.

Respuesta Inflamatoria: MMK-1 se utiliza para estudiar la producción de citoquinas inflamatorias en respuesta a la activación del receptor.

Desarrollo de Fármacos: El péptido se utiliza en el desarrollo de nuevos agentes terapéuticos dirigidos a los receptores FPRL1 y FPR2.

Mecanismo De Acción

MMK-1 ejerce sus efectos uniéndose a los receptores FPRL1 y FPR2 en la superficie de los leucocitos. Esta unión desencadena una serie de eventos de señalización intracelular, incluida la movilización de iones calcio. El aumento de los niveles de calcio intracelular conduce a diversas respuestas celulares, como la quimiotaxis, la activación de integrinas y la producción de citoquinas proinflamatorias . La activación específica de FPRL1 y FPR2 por MMK-1 lo convierte en una herramienta valiosa para estudiar la función y la señalización de estos receptores .

Comparación Con Compuestos Similares

Compuestos Similares

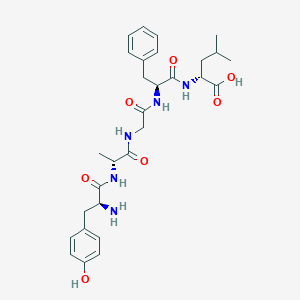

N-formil metionil-leucil-fenilalanina (fMLF): Un péptido quimiotáctico clásico que también se dirige a los receptores de péptidos formílicos, pero con diferente especificidad y potencia.

Leucotrieno B4: Otro agente quimiotáctico que activa diferentes receptores en los leucocitos.

Singularidad de MMK-1

MMK-1 es único debido a su alta especificidad y potencia para los receptores FPRL1 y FPR2. A diferencia de otros péptidos quimiotácticos, MMK-1 no activa el receptor de péptidos formílicos (FPR), lo que lo convierte en una herramienta altamente selectiva para estudiar las respuestas mediadas por FPRL1 y FPR2 . Esta especificidad permite a los investigadores diseccionar las distintas vías de señalización y funciones asociadas con estos receptores .

Propiedades

IUPAC Name |

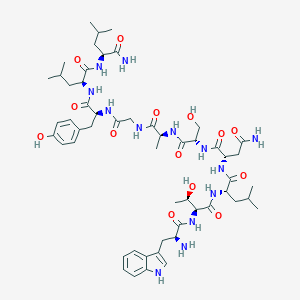

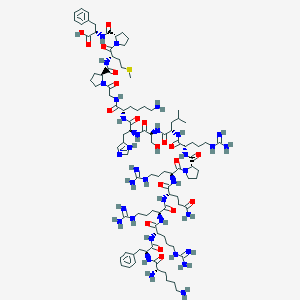

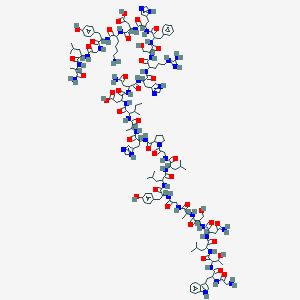

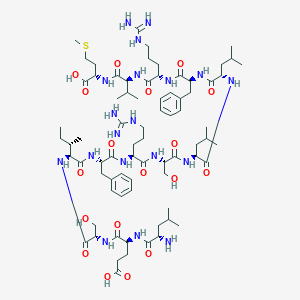

(4S)-4-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C75H123N19O18S/c1-12-44(10)60(94-70(108)57(39-96)92-63(101)50(27-28-58(97)98)83-61(99)47(76)33-40(2)3)72(110)90-55(37-46-23-17-14-18-24-46)68(106)84-48(25-19-30-81-74(77)78)62(100)91-56(38-95)69(107)88-53(35-42(6)7)65(103)87-52(34-41(4)5)66(104)89-54(36-45-21-15-13-16-22-45)67(105)85-49(26-20-31-82-75(79)80)64(102)93-59(43(8)9)71(109)86-51(73(111)112)29-32-113-11/h13-18,21-24,40-44,47-57,59-60,95-96H,12,19-20,25-39,76H2,1-11H3,(H,83,99)(H,84,106)(H,85,105)(H,86,109)(H,87,103)(H,88,107)(H,89,104)(H,90,110)(H,91,100)(H,92,101)(H,93,102)(H,94,108)(H,97,98)(H,111,112)(H4,77,78,81)(H4,79,80,82)/t44-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,59-,60-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWBQRCXCXXGUGY-AJOXZCOLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

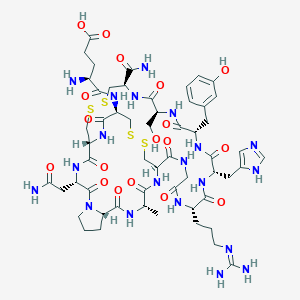

C75H123N19O18S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1611.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.